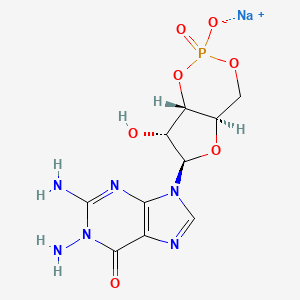
1-Aminoguanosine-3',5'-monophosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminoguanosine-3’,5’-monophosphate (sodium salt) is a derivative of the secondary messenger cyclic guanosine monophosphate. It is a substrate for cyclic guanosine monophosphate-dependent protein kinase and plays a significant role in various biochemical processes .
Preparation Methods
The preparation of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) involves synthetic routes that include the phosphorylation of guanosine derivatives. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Aminoguanosine-3’,5’-monophosphate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Aminoguanosine-3’,5’-monophosphate (sodium salt) has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in various biochemical assays to study enzyme kinetics and reaction mechanisms.
Biology: It plays a role in cell signaling pathways and is used to investigate cellular responses to different stimuli.
Medicine: It is used in research to understand the molecular mechanisms of diseases and to develop potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) involves its role as a substrate for cyclic guanosine monophosphate-dependent protein kinase. This enzyme catalyzes the transfer of phosphate groups to specific target proteins, leading to changes in their activity and function. The molecular targets and pathways involved include various signaling cascades that regulate cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1-Aminoguanosine-3’,5’-monophosphate (sodium salt) can be compared with other similar compounds, such as:
Cyclic guanosine monophosphate: A secondary messenger involved in many physiological processes.
Guanosine monophosphate: A nucleotide used as a monomer in RNA synthesis.
Adenosine monophosphate: Another nucleotide involved in energy transfer and signaling.
The uniqueness of 1-Aminoguanosine-3’,5’-monophosphate (sodium salt) lies in its specific role as a substrate for cyclic guanosine monophosphate-dependent protein kinase, which distinguishes it from other nucleotides and cyclic nucleotides .
Properties
Molecular Formula |
C10H12N6NaO7P |
|---|---|
Molecular Weight |
382.20 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1,2-diaminopurin-6-one |
InChI |
InChI=1S/C10H13N6O7P.Na/c11-10-14-7-4(8(18)16(10)12)13-2-15(7)9-5(17)6-3(22-9)1-21-24(19,20)23-6;/h2-3,5-6,9,17H,1,12H2,(H2,11,14)(H,19,20);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
QSMCVZIUZNVUHV-GWTDSMLYSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


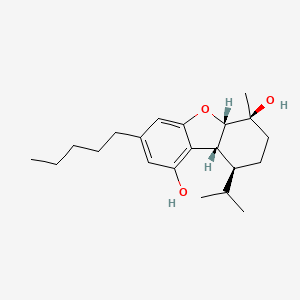
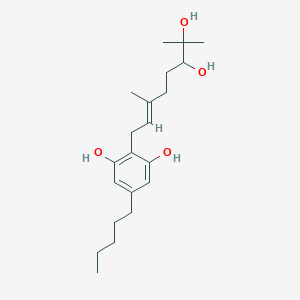
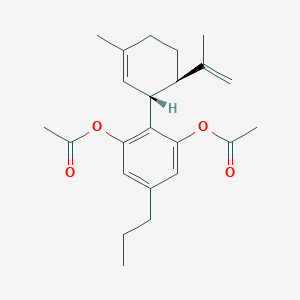
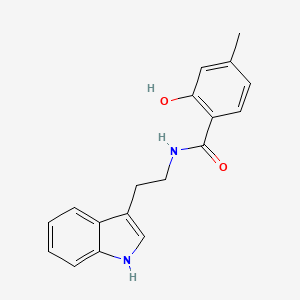
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
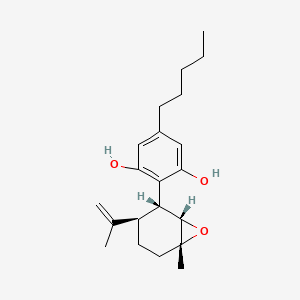
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
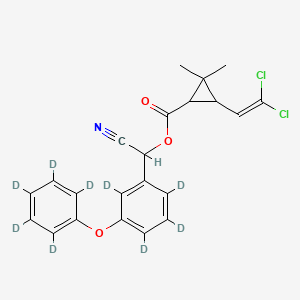
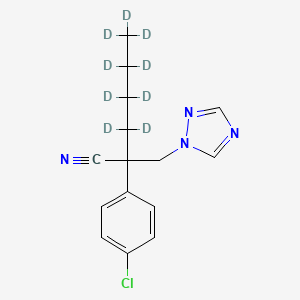
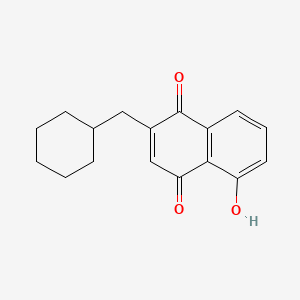
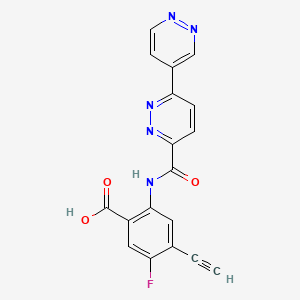
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
